(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Regioisomerism MAO-B inhibition Steric effects

This 2,3,4-trimethoxy A-ring chalcone with 3-methylphenyl B-ring is a structurally unique isomer for which bioactivity data cannot be extrapolated from the 2,4,6-trimethoxy or 3,4,5-trimethoxy series. The 2,3,4-trimethoxy scaffold demonstrated superior MAO-B inhibition over the 2,4,6-trimethoxy series in published SAR studies. The 3-methylphenyl B-ring introduces a distinct steric and electronic profile, enabling exploration beyond the halogenated CH4–CH6 series (MAO-B IC50 0.46–>10 µM). Procure alongside ortho-methyl (CAS 1354941-33-5) and 3,4,5-trimethoxy (CAS 848406-45-1) regioisomers for systematic positional SAR mapping. For laboratory R&D use only.

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
CAS No. 1354941-35-7
Cat. No. B6323453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
CAS1354941-35-7
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC
InChIInChI=1S/C19H20O4/c1-13-6-5-7-15(12-13)16(20)10-8-14-9-11-17(21-2)19(23-4)18(14)22-3/h5-12H,1-4H3/b10-8+
InChIKeyWQVZECQXEDBJCG-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one Procurement & Structural Baseline


(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (CAS 1354941-35-7) is a synthetic chalcone with a C19H20O4 framework (MW 312.4 g/mol) . It belongs to the trimethoxychalcone subclass, characterized by a 2,3,4-trimethoxyphenyl A-ring and a 3-methylphenyl B-ring connected through an α,β-unsaturated carbonyl linker . This specific positional isomerism distinguishes it from other commercially available trimethoxychalcone regioisomers.

Why Generic Trimethoxychalcone Substitution Fails: Isomer-Specific Differentiation for CAS 1354941-35-7


Trimethoxychalcones are not functionally interchangeable due to profound isomer-dependent variations in target engagement. Published SAR data for the closely related 2′,3′,4′-trimethoxychalcone series (CH4–CH6) demonstrate that MAO-B inhibitory potency spans over an order of magnitude (IC50 0.46–>10 µM) depending solely on the para-substituent of ring B [1]. Similarly, the antimalarial activity of 2′,3′,4′-trimethoxychalcones is highly sensitive to ring A and ring B substitution patterns, with IC50 values ranging from sub-µM to inactive [2]. For CAS 1354941-35-7, the specific combination of a 2,3,4-trimethoxy A-ring and a 3-methylphenyl B-ring represents a structurally unique isomer not represented in published bioactivity datasets, meaning data from the 2,4,6-trimethoxy (CH1–CH3) or 3,4,5-trimethoxy series cannot be extrapolated to this compound without risking erroneous procurement decisions.

Quantitative Differentiation Evidence for CAS 1354941-35-7 Against Regioisomeric and Subclass Comparators


Regioisomeric Differentiation: Meta-Methyl Substituent on Ring B versus Ortho-Methyl Isomer

CAS 1354941-35-7 bears a 3-methylphenyl (meta-methyl) group on ring B, distinguishing it from the commercially available 2-methylphenyl (ortho-methyl) regioisomer CAS 1354941-33-5 (FUJIFILM Wako) . In the structurally analogous 2′,3′,4′-trimethoxychalcone series (CH4–CH6), the identity and position of the ring B substituent critically controls MAO-B inhibitory potency: para-Br (CH5, IC50 = 0.46 µM), para-Cl (CH4, IC50 = 0.84 µM), and para-F (CH6, less potent) [1]. By class-level inference, repositioning the methyl group from ortho to meta on ring B is predicted to alter steric complementarity within the MAO-B active site and modulate pharmacokinetic properties.

Regioisomerism MAO-B inhibition Steric effects

Trimethoxy Substitution Pattern Differentiation: 2,3,4- vs. 3,4,5-Trimethoxy A-Ring Isomerism

The target compound possesses a 2,3,4-trimethoxy substitution on ring A, distinct from the 3,4,5-trimethoxy isomer CAS 848406-45-1 (which shares the same 3-methylphenyl ring B) . Head-to-head comparison of trimethoxy regioisomers in the MAO-B/BACE-1 literature demonstrates that the 2′,3′,4′-methoxy moiety (CH4–CH6 series) is more effective for MAO-B inhibition than the 2′,4′,6′-methoxy moiety (CH1–CH3 series) [1]. This class-level evidence indicates that the 2,3,4-trimethoxy pattern is a privileged scaffold for MAO-B engagement. Order of MAO-B inhibition among 2′,3′,4′-methoxy derivatives: –Br (CH5, IC50 = 0.46 µM) > –Cl (CH4, IC50 = 0.84 µM) > –F (CH6) [1]. CH4 and CH5 also exhibited MAO-B selectivity indices (SI) of 15.1 and 31.3 over MAO-A, and moderate BACE-1 inhibition (IC50 = 13.6 and 19.8 µM, respectively) [1].

MAO-B selectivity BACE-1 inhibition Trimethoxy regioisomer

Ring B Substituent Pharmacophore Comparison: 3-Methyl vs. Halogen Substituents

The 3-methyl substituent on ring B of CAS 1354941-35-7 replaces the halogen atoms (Cl, Br, F) found in the benchmark CH4–CH6 series [1]. This substitution alters key physicochemical parameters: the calculated logP for the target compound is approximately 4.1 [2], compared to higher lipophilicity for brominated analog CH5. The absence of halogen eliminates potential CYP450-mediated reactive metabolite formation associated with haloaromatic compounds. In the analogous (E)-2-methyl-3-phenyl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (CAS 127034-39-3), the 2,3,4-trimethoxyphenyl A-ring combined with an unsubstituted phenyl ring B was evaluated as an antimitotic agent, demonstrating that non-halogenated ring B chalcones retain biological activity [3].

Lipophilicity Metabolic stability CYP450 interaction

Class-Level Antimalarial Pharmacophore: 2′,3′,4′-Trimethoxy as Privileged Scaffold

The 2′,3′,4′-trimethoxy substitution pattern on ring A has been validated as a privileged antimalarial pharmacophore in a systematic SAR study of alkoxylated chalcones [1]. Chalcones bearing the 2′,3′,4′-trimethoxy motif, including compound 27 (1-(2′,3′,4′-trimethoxyphenyl)-3-(3-quinolinyl)-2-propen-1-one), achieved IC50 values below 5 µM against Plasmodium falciparum (K1 strain) in a [3H] hypoxanthine uptake assay [1]. In contrast, hydroxylated chalcones were consistently less active than their alkoxylated counterparts, and 3-quinolinyl ring A derivatives were well-represented among active compounds [1]. CAS 1354941-35-7 retains the critical 2,3,4-trimethoxy A-ring while presenting a 3-methylphenyl B-ring, offering a structurally distinct antimalarial lead scaffold relative to the quinolinyl-containing lead compounds.

Antimalarial Plasmodium falciparum SAR

Supplier Differentiation: Target Compound Availability and Purity Specifications

CAS 1354941-35-7 is commercially available from EvoBlocks Ltd. with a specified purity of ≥95% in 100 g packaging . The ortho-methyl regioisomer CAS 1354941-33-5 is available from FUJIFILM Wako (manufactured by Fluorochem Ltd.) at JPY 337,500/2g and JPY 600,000/10g ; however, this is a structurally distinct compound and cannot substitute for the target compound in studies requiring the 3-methylphenyl isomer. The 3,4,5-trimethoxy isomer CAS 848406-45-1 is available from AobChem with ≥95% purity . The target compound's unique combination of 2,3,4-trimethoxy A-ring and 3-methylphenyl B-ring is not duplicated among the identified commercially available regioisomers.

Procurement Purity Supplier comparison

Recommended Research Application Scenarios for CAS 1354941-35-7 Based on Quantitative Differentiation Evidence


Neurodegenerative Disease Target Screening: MAO-B Selective Inhibition

Academic and industrial teams investigating selective MAO-B inhibitors for Parkinson's disease or Alzheimer's disease drug discovery should prioritize CAS 1354941-35-7 because its 2,3,4-trimethoxy A-ring scaffold has been validated as superior for MAO-B inhibition compared to the 2,4,6-trimethoxy series [1]. The 3-methylphenyl B-ring introduces a distinct steric and electronic profile not represented in the published halogenated CH4–CH6 series (where para-Br CH5 achieved MAO-B IC50 = 0.46 µM and SI = 31.3) [1], enabling exploration of novel SAR space within the proven 2′,3′,4′-trimethoxy pharmacophore. Researchers should validate MAO-B IC50 and selectivity index (MAO-B/MAO-A) in recombinant human enzyme assays and confirm BBB permeability using PAMPA.

Antimalarial Lead Optimization: Non-Quinolinyl 2,3,4-Trimethoxychalcone

Investigators developing next-generation antimalarial agents targeting chloroquine-resistant Plasmodium falciparum strains should evaluate CAS 1354941-35-7 as a structurally novel scaffold. The 2′,3′,4′-trimethoxy substitution pattern is established as an active antimalarial pharmacophore (IC50 < 5 µM for lead compound 27) [2], and the 3-methylphenyl B-ring offers a departure from the extensively studied quinolinyl ring A derivatives, potentially circumventing existing resistance mechanisms [2]. Initial screening should employ the [3H] hypoxanthine uptake assay against P. falciparum K1 (chloroquine-resistant) and D6 (chloroquine-sensitive) strains.

Regioisomeric Selectivity Profiling in Structure-Activity Relationship Studies

Medicinal chemistry groups conducting positional isomer SAR studies should acquire CAS 1354941-35-7 alongside its regioisomers (ortho-methyl CAS 1354941-33-5 from FUJIFILM Wako and 3,4,5-trimethoxy CAS 848406-45-1 from AobChem) to systematically map the impact of methyl position and methoxy arrangement on target engagement . This enables head-to-head comparison of the three commercially available C19H20O4 chalcone isomers, providing quantitative data on how subtle positional changes in the trimethoxy A-ring and methyl B-ring affect potency, selectivity, and ADME properties across enzyme and cellular assays.

Computational Chemistry and Molecular Docking Validation Studies

Computational chemists validating docking models against the MAO-B or BACE-1 active sites should use CAS 1354941-35-7 as a test ligand because its 2,3,4-trimethoxy A-ring engages the established binding poses of the CH4–CH6 series [1], while its 3-methylphenyl B-ring tests whether docking scoring functions accurately predict the potency shift induced by replacing para-halogen with meta-methyl. Comparing predicted binding affinities with experimentally determined IC50 values for CH4 (MAO-B IC50 = 0.84 µM) and CH5 (MAO-B IC50 = 0.46 µM) provides a quantitative benchmark for model validation [1].

Quote Request

Request a Quote for (2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.